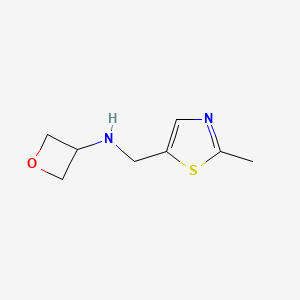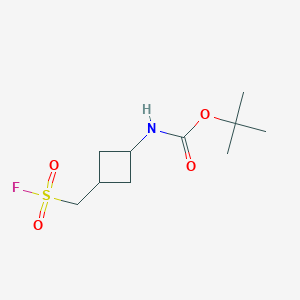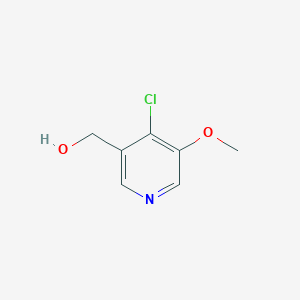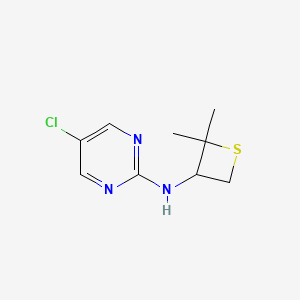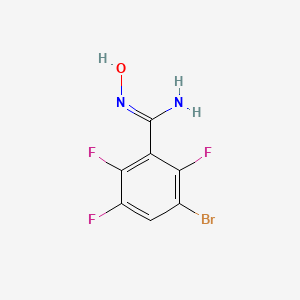
5-(Butan-2-yl)-5-propylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(sec-Butyl)-5-propylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and two carbonyl groups. The sec-butyl and propyl groups attached to the nitrogen atom at the 5-position provide unique structural and chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butyl)-5-propylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of sec-butylamine and propylamine with glyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of 5-(sec-Butyl)-5-propylimidazolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(sec-Butyl)-5-propylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives with reduced carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl or propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce imidazolidine derivatives with hydroxyl groups.
Aplicaciones Científicas De Investigación
5-(sec-Butyl)-5-propylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(sec-Butyl)-5-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(sec-Butyl)-5-ethylimidazolidine-2,4-dione
- 5-(sec-Butyl)-5-methylimidazolidine-2,4-dione
- 5-(sec-Butyl)-5-isopropylimidazolidine-2,4-dione
Uniqueness
5-(sec-Butyl)-5-propylimidazolidine-2,4-dione is unique due to the presence of both sec-butyl and propyl groups at the 5-position. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
5467-68-5 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
5-butan-2-yl-5-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H18N2O2/c1-4-6-10(7(3)5-2)8(13)11-9(14)12-10/h7H,4-6H2,1-3H3,(H2,11,12,13,14) |
Clave InChI |
BPHSKCUTPDPMSB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C(=O)NC(=O)N1)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one](/img/structure/B12950699.png)

![N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B12950706.png)
